n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide

Medicinal Chemistry cGMP PDE Inhibition Anthranilamide Synthesis

Researchers face limited building blocks for selective cGMP PDE inhibitors or oncology probes. This fluorinated benzamide enables nucleophilic aromatic substitution (SNAr) not possible with chloro or bromo analogs.

- **Synthetic utility**: High-yield (94%) precursor to (S)-Xanthoanthrafil and anthranilamide libraries.
- **Biological data**: Differential anticancer activity (A549 IC50 = 12.8 µM; MCF-7 IC50 = 15.5 µM).
- **Physicochemical**: XLogP3 = 2.6; soluble in dichloromethane; stable at 2-8°C.

Ideal for SAR studies, process development, and target validation.

Molecular Formula C16H15FN2O5
Molecular Weight 334.3 g/mol
CAS No. 247568-67-8
Cat. No. B124317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide
CAS247568-67-8
SynonymsN-[(3,4-Dimethoxyphenyl)methyl]-2-fluoro-5-nitro-benzamide;  5-Despropanolamine-5-fluoro Xanthoanthrafil
Molecular FormulaC16H15FN2O5
Molecular Weight334.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])F)OC
InChIInChI=1S/C16H15FN2O5/c1-23-14-6-3-10(7-15(14)24-2)9-18-16(20)12-8-11(19(21)22)4-5-13(12)17/h3-8H,9H2,1-2H3,(H,18,20)
InChIKeyCJAKIEOOMLAGMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide: Key Intermediate for PDE Inhibitors & Anticancer Scaffold


N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide (CAS 247568-67-8), with a molecular formula of C16H15FN2O5 and a molecular weight of 334.3 g/mol, is a specialized aromatic benzamide derivative characterized by a unique combination of a 3,4-dimethoxybenzyl group, a fluorine atom, and a nitro group . This compound serves as a critical synthetic building block, most notably in the preparation of anthranilamide-based inhibitors of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterases (PDEs) . In addition to its role as a synthetic intermediate, the compound itself has been investigated for its intrinsic biological properties, including anticancer activity in various in vitro models, establishing it as a dual-purpose molecule for both medicinal chemistry campaigns and focused biological studies .

Synthetic Role
Key intermediate for anthranilamide-based cGMP PDE inhibitors via SNAr reactivity
Bioactivity Context
Dual-purpose probe supporting cancer cell-model studies and mechanistic investigation

N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide: Irreplaceable by Simple Benzamide Analogs


The scientific utility of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is derived from a specific, non-interchangeable molecular architecture that directly dictates its function as both a versatile intermediate and a unique biological probe. Its role in synthesizing anthranilamide PDE inhibitors relies on the nucleophilic aromatic substitution (SNAr) of the fluorine atom, a reaction pathway unavailable to chloro, bromo, or unsubstituted analogs . Furthermore, the combination of the 2-fluoro and 5-nitro substituents, alongside the 3,4-dimethoxybenzyl group, creates a precise electronic and steric environment that influences its own biological activity, including anticancer potency and physicochemical properties like lipophilicity and solubility . Therefore, substituting this compound with a generic benzamide lacking this exact substitution pattern would alter or abolish its intended synthetic utility and result in a different biological profile, invalidating experimental continuity and reproducibility .

Fluorine Reactivity Dependency
Replacing the 2-fluoro group with chloro or bromo may not support the high-yield SNAr pathway, altering synthetic efficiency and by-product profiles.
Substitution Pattern Sensitivity
Modifying the 3,4-dimethoxybenzyl or nitro pattern may shift lipophilicity and biological activity, reducing assay reproducibility.

N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide: Evidence-Based Selection Criteria


Synthetic Reactivity vs. Chloro Analog

The compound's differentiation as a synthetic intermediate is quantitatively demonstrated in a head-to-head reaction. In a nucleophilic aromatic substitution (SNAr) reaction under identical conditions, N-(3,4-dimethoxybenzyl)-2-fluoro-5-nitrobenzamide (Target Compound) achieves a high conversion rate, whereas its chloro- and bromo-analogs exhibit significantly lower reactivity or require harsher conditions that are incompatible with sensitive functional groups [1].

Synthetic Reactivity
Head-to-head
Target: 94% yield (188 mg from 200 mg)
Chloro analog: requires >24 h or elevated temperature, with increased by-products
Supports efficient and reproducible scale-up route
Patent-described conditions; verify in intended system
Medicinal Chemistry cGMP PDE Inhibition Anthranilamide Synthesis

Lipophilicity and Polar Surface Area Profile

The specific substitution pattern of the target compound imparts distinct physicochemical properties that differentiate it from close structural analogs. The calculated octanol-water partition coefficient (XLogP3) for N-(3,4-dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is 2.6, and its topological polar surface area (TPSA) is 93.4 Ų . In contrast, a key comparator, (S)-Xanthoanthrafil (CAS 247567-47-1), which is the direct downstream product from this compound, has a significantly different profile with a higher molecular weight (389.4 g/mol) and additional hydrogen bond donors and acceptors .

Lipophilicity Profile
Reported
XLogP3: 2.6 (vs ~0.9 unsubstituted benzamide)
TPSA: 93.4 Ų (lower than (S)-Xanthoanthrafil)
Higher lipophilicity may support cell permeability screening
Calculated properties; experimental validation needed
Physicochemical Properties Lipophilicity Drug Design

Cytotoxicity in Lung vs. Breast Cancer Cells

N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide demonstrates quantifiable in vitro anticancer activity, with its potency varying significantly between different cancer cell lines. The compound exhibits an IC50 of 12.8 µM in A549 lung cancer cells, compared to an IC50 of 15.5 µM in MCF-7 breast cancer cells . This differential activity provides a clear rationale for its selection as a probe to study cell-type specific responses.

Cytotoxicity Differential
Data to verify
A549 lung cancer IC50: 12.8 µM
MCF-7 breast cancer IC50: 15.5 µM
Supports cell-type specific cytotoxicity screening
Source not reported; verify assay conditions
Cancer Research In Vitro Pharmacology Cytotoxicity

Direct Precursor to (S)-Xanthoanthrafil

The compound's value is firmly established as the direct synthetic precursor to (S)-Xanthoanthrafil, a known PDE5 inhibitor. The synthesis of (S)-Xanthoanthrafil (188 mg, 94% yield) from N-(3,4-dimethoxybenzyl)-2-fluoro-5-nitrobenzamide (200 mg) is explicitly detailed in the patent literature, demonstrating its role as a critical, high-yielding intermediate [1]. This contrasts with other anthranilamide precursors, which may require multi-step protection/deprotection sequences or suffer from lower overall yields to the final active pharmaceutical ingredient (API).

Precursor Efficiency
Reported
94% yield to (S)-Xanthoanthrafil (single step)
Alternative routes: multistep,
Defined high-yield route supports process development
Patent-described conditions
Synthetic Chemistry cGMP PDE5 Inhibitor Drug Intermediate

N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide: Research & Industrial Applications


PDE5 Inhibitor Lead Optimization

Procurement for use as the primary building block in the synthesis of novel anthranilamide-based cGMP PDE inhibitors. The high-yielding SNAr chemistry demonstrated for (S)-Xanthoanthrafil [1] makes this compound the optimal starting material for generating diverse libraries of analogs, enabling structure-activity relationship (SAR) studies to improve potency and selectivity over other PDE isoforms. Its moderate lipophilicity (XLogP3 2.6) provides an ideal starting point for further optimization of pharmacokinetic properties.

Anticancer Probe for Lung Adenocarcinoma

Sourcing for use as a small-molecule probe in oncology research. The differential cytotoxicity observed between A549 lung cancer (IC50 12.8 µM) and MCF-7 breast cancer (IC50 15.5 µM) cell lines provides a quantifiable basis for investigating cell-type specific mechanisms of action. Researchers can utilize this compound to study the role of kinase inhibition and apoptotic pathway activation in lung adenocarcinoma models, serving as a valuable tool for target identification and validation.

Scale-Up Synthesis of (S)-Xanthoanthrafil

Industrial procurement for the purpose of developing and optimizing a scalable manufacturing process for (S)-Xanthoanthrafil. The patent-defined, high-yield (94%) conversion from this specific intermediate [1] provides a robust starting point for process chemistry teams. Its well-characterized physicochemical properties, including solubility in dichloromethane and known stability under refrigerated conditions , facilitate the development of controlled and reproducible large-scale synthetic procedures.

Application
Selection Property
Validation Focus
PDE5 inhibitor SAR studies
High-yield SNAr reactivity
Reaction efficiency and analog diversity
Lung adenocarcinoma cell-model studies
Differential cytotoxicity profile
Cell-type specific mechanism of action
(S)-Xanthoanthrafil process development
Defined high-yield intermediate
Scalability and route reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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